Beta-D-fructofuranose 2-phosphate is the beta-anomer of D-fructofuranose 2-phosphate. It derives from a beta-D-fructofuranose. It is a conjugate acid of a beta-D-fructofuranose 2-phosphate(2-).
beta-D-Fructose 2-phosphate
CAS No.: 108102-98-3
VCID: VC20740619
Molecular Formula: C6H13O9P
Molecular Weight: 260.14 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of Beta-D-Fructose 2-PhosphateBeta-D-Fructose 2-phosphate is a phosphorylated derivative of fructose, specifically the beta-anomer of D-fructofuranose 2-phosphate. It is an important metabolite in carbohydrate metabolism and plays a critical role in various biochemical pathways, including glycolysis and gluconeogenesis. Structural RepresentationThe structure of beta-D-Fructose 2-phosphate can be represented in both 2D and 3D formats, showcasing its hydroxyl groups and phosphate moiety.
Biological RoleBeta-D-Fructose 2-phosphate is primarily involved in the fructose and mannose metabolism pathways. It is produced from beta-D-Fructose 2,6-bisphosphate by the enzyme fructose-2,6-bisphosphate 6-phosphatase (EC 3.1.3.54). This conversion is significant for regulating the levels of fructose phosphate derivatives in cells. Pathway Involvement
Research FindingsRecent studies have highlighted the significance of beta-D-Fructose 2-phosphate in various biological contexts: Interaction StudiesResearch indicates that beta-D-Fructose 2-phosphate interacts with several enzymes involved in metabolic regulation. For example:
Enzymatic ActivityThe enzymatic activity associated with beta-D-Fructose 2-phosphate includes:
These interactions highlight the compound's importance in metabolic control mechanisms. |
|||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 108102-98-3 | |||||||||||||||||||||
Product Name | beta-D-Fructose 2-phosphate | |||||||||||||||||||||
Molecular Formula | C6H13O9P | |||||||||||||||||||||
Molecular Weight | 260.14 g/mol | |||||||||||||||||||||
IUPAC Name | [(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate | |||||||||||||||||||||
Standard InChI | InChI=1S/C6H13O9P/c7-1-3-4(9)5(10)6(2-8,14-3)15-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6+/m1/s1 | |||||||||||||||||||||
Standard InChIKey | PMTUDJVZIGZBIX-ZXXMMSQZSA-N | |||||||||||||||||||||
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)O | |||||||||||||||||||||
SMILES | C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O | |||||||||||||||||||||
Canonical SMILES | C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O | |||||||||||||||||||||
Physical Description | Solid | |||||||||||||||||||||
Synonyms | fructofuranose 2-phosphate fructose-2-phosphate |
|||||||||||||||||||||
PubChem Compound | 193537 | |||||||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume